molecular formula C9H9BrO B13511224 2-Bromo-5-ethylbenzaldehyde

2-Bromo-5-ethylbenzaldehyde

Cat. No.: B13511224
M. Wt: 213.07 g/mol
InChI Key: VDLUZFBNGFMDHI-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylbenzaldehyde is an organic compound characterized by the presence of both an aldehyde and a bromine functional group. It is a pale yellow liquid with a distinct pungent odor. This compound is widely used in various industries, including pharmaceuticals, agriculture, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethylbenzaldehyde typically involves the bromination of 2-ethylbenzaldehyde. One common method includes the use of aluminum (III) chloride as a catalyst and bromine as the brominating agent in dichloromethane at low temperatures . The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction is typically carried out in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel. The reaction mixture is maintained at specific temperatures to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: 2-Bromo-5-ethylbenzoic acid.

    Reduction: 2-Bromo-5-ethylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-ethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of fragrances, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom can participate in halogen bonding interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2-Bromo-5-methylbenzaldehyde
  • 2-Bromo-5-methoxybenzaldehyde
  • 2-Bromo-5-chlorobenzaldehyde

Comparison: 2-Bromo-5-ethylbenzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling point, and reactivity patterns. The ethyl group can also impact the compound’s biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-bromo-5-ethylbenzaldehyde

InChI

InChI=1S/C9H9BrO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-6H,2H2,1H3

InChI Key

VDLUZFBNGFMDHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)Br)C=O

Origin of Product

United States

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